molecular formula C6H3ClFN3 B3060151 2-Amino-6-chloro-5-fluoronicotinonitrile CAS No. 1820711-14-5

2-Amino-6-chloro-5-fluoronicotinonitrile

Cat. No.: B3060151
CAS No.: 1820711-14-5
M. Wt: 171.56
InChI Key: QODKXZBCLAJBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-5-fluoronicotinonitrile is an organic compound with the molecular formula C₆H₃ClFN₃ It is a derivative of nicotinonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-5-fluoronicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of nicotinonitrile derivatives followed by amination. For example, 6-chloro-5-fluoronicotinonitrile can be synthesized through the halogenation of 5-fluoronicotinonitrile using chlorine gas under controlled conditions. The resulting compound is then subjected to amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products

Scientific Research Applications

2-Amino-6-chloro-5-fluoronicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-5-fluoronicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-5-fluoronicotinonitrile is unique due to the combination of amino, chloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-amino-6-chloro-5-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-5-4(8)1-3(2-9)6(10)11-5/h1H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODKXZBCLAJBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230693
Record name 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-14-5
Record name 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-5-fluoronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chloro-5-fluoronicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-6-chloro-5-fluoronicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloro-5-fluoronicotinonitrile
Reactant of Route 5
2-Amino-6-chloro-5-fluoronicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-6-chloro-5-fluoronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.